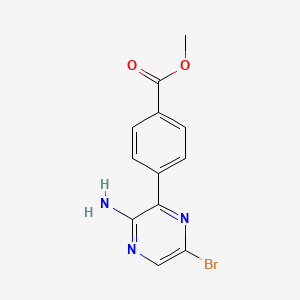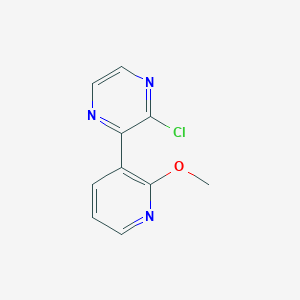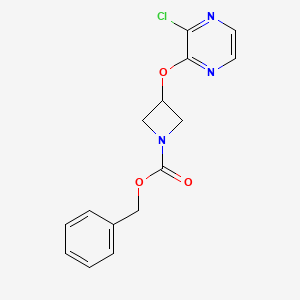
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a difluoroazetidine ring, which is a four-membered nitrogen-containing ring with two fluorine atoms, attached to a phenyl group and an ethanone moiety. This structure imparts distinctive chemical properties that make it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone typically involves the following steps:
Formation of 3,3-Difluoroazetidine-1-carbonyl chloride: This intermediate is synthesized through the reaction of azetidine with fluorinating agents under controlled conditions.
Coupling with Phenyl Ethanone: The 3,3-difluoroazetidine-1-carbonyl chloride is then reacted with phenyl ethanone in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Scientific Research Applications
1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the phenyl ethanone moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar compounds to 1-(3-(3,3-Difluoroazetidine-1-carbonyl)phenyl)ethanone include:
3,3-Difluoroazetidine-1-carbonyl chloride: A precursor in the synthesis of the target compound.
Azetidine derivatives: Compounds with similar ring structures but different substituents, which may exhibit varying chemical and biological properties.
Fluorinated ketones: Compounds with fluorine atoms attached to ketone groups, used in similar applications but with different reactivity profiles.
Properties
IUPAC Name |
1-[3-(3,3-difluoroazetidine-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-8(16)9-3-2-4-10(5-9)11(17)15-6-12(13,14)7-15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJATVXXTMPGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














